8-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with two heteroatoms (oxygen and nitrogen) and substituents at positions 4 and 6. The molecule features a 4-ethoxybenzoyl group (ethoxy-substituted aromatic ketone) at position 8 and a 4-methylbenzenesulfonyl (tosyl) group at position 7. The spirocyclic framework enhances conformational rigidity, which is advantageous in drug design for target specificity .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-29-20-8-6-19(7-9-20)22(26)24-14-12-23(13-15-24)25(16-17-30-23)31(27,28)21-10-4-18(2)5-11-21/h4-11H,3,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLYKPJFDITIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound belonging to the diazaspirodecane family, notable for its unique spirocyclic structure that integrates nitrogen and oxygen atoms. This compound features an ethoxybenzoyl group and a methylbenzenesulfonyl moiety, which are expected to contribute significantly to its biological activity. The molecular formula is C23H28N2O5S, with a molecular weight of approximately 444.5 g/mol.
Structure-Activity Relationship
The structural characteristics of this compound suggest potential interactions with various biological targets. The presence of multiple functional groups indicates that this compound may exhibit diverse pharmacological properties, particularly in neuropharmacology. Compounds with similar structures have demonstrated affinities for muscarinic receptors, hinting at possible applications in treating cognitive disorders and other neurological conditions .
Potential Biological Activities
Research into the biological activities of diazaspirodecane derivatives has revealed several promising areas:
- Neuropharmacological Effects : Related compounds have shown potential as neuroprotective agents and cognitive enhancers through modulation of neurotransmitter systems .
- Antihypertensive Activity : Some diazaspirodecane derivatives have been investigated for their ability to act as mixed alpha- and beta-adrenergic receptor blockers, demonstrating antihypertensive effects in animal models .
- Antioxidant Properties : Preliminary studies indicate that certain structural analogs may possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the ethoxy and sulfonyl groups into the diazaspiro framework. Research has shown that these synthetic routes can yield high-purity products suitable for biological testing .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antihypertensive Effects : A series of diazaspiro compounds were tested in spontaneous hypertensive rats, revealing significant blood pressure-lowering effects attributed to alpha-adrenoceptor antagonism .
| Compound Name | Activity | Key Findings |
|---|---|---|
| 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one | Antihypertensive | Demonstrated alpha 1-adrenoceptor antagonism |
| 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4,5]decan-2-one | Antihypertensive | Primarily an alpha 2-adrenoceptor antagonist |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonyl and Benzoyl Groups
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Substituents: Position 4: 4-methoxybenzenesulfonyl (electron-donating methoxy group). Position 8: Methylsulfonyl (highly polar, non-aromatic group).
- The 4-methylbenzenesulfonyl (tosyl) group in the target compound is less electron-withdrawing than the 4-methoxybenzenesulfonyl, which may alter binding interactions in biological systems .
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Substituents :
- Position 4: 4-chlorobenzenesulfonyl (electron-withdrawing chlorine).
- Position 8: 4-ethoxybenzoyl (same as target compound).
- Chlorine’s higher lipophilicity (Cl vs. CH₃) may improve tissue penetration but could reduce aqueous solubility .
Dual Sulfonyl vs. Sulfonyl-Benzoyl Systems
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Substituents :
- Both positions 4 and 8 bear sulfonyl groups (4-methylbenzenesulfonyl and 2,5-dimethylbenzenesulfonyl).
- Key Differences :
Heteroaromatic and Carboxylic Acid Derivatives
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone ()
- Substituents :
- Position 4: Cyclopropanecarbonyl (strained cycloalkane).
- Position 8: 6-fluoro-2-pyridinyl (fluorine-enhanced aromatic ring).
- Cyclopropane’s rigidity may further restrict conformational flexibility compared to the target’s ethoxybenzoyl group .
4-(4-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid ()
- Substituents :
- Position 4: 4-methoxybenzoyl.
- Position 8: Propyl group.
- Additional carboxylate at position 3.
- Key Differences: The carboxylic acid moiety significantly increases polarity and hydrogen-bond donor/acceptor capacity, improving solubility but limiting passive diffusion. The propyl chain at position 8 introduces aliphatic hydrophobicity, contrasting with the target’s aromatic ethoxybenzoyl group .
Comparative Data Table
Research Implications
- Electron-Donating vs. Withdrawing Groups : Substituents like methoxy () or chlorine () modulate electronic effects, impacting receptor binding and metabolic stability.
- Polarity vs. Lipophilicity : Sulfonyl groups () increase polarity, whereas benzoyl/alkyl groups () enhance lipophilicity.
- Functional Group Diversity : Carboxylic acids () or fluorinated aromatics () offer avenues for tuning pharmacokinetic properties .
Q & A
Q. What synthetic strategies are commonly employed to construct the 1-oxa-4,8-diazaspiro[4.5]decane core in analogues of this compound?
The synthesis typically involves a multi-step approach:
- Condensation reactions to form intermediates, followed by cyclization under controlled conditions (e.g., anhydrous solvents, reflux) to establish the spirocyclic core .
- Introduction of substituents (e.g., 4-ethoxybenzoyl, tosyl groups) via nucleophilic substitution or coupling reactions. For example, the tosyl group is often introduced using p-toluenesulfonyl chloride in the presence of a base .
- Optimization of reaction conditions (temperature, solvent polarity) to minimize side products, as spirocyclic systems are prone to ring-opening under harsh conditions .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify spirocyclic connectivity and substituent placement. NOESY/ROESY experiments can resolve stereochemical ambiguities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula, especially given the compound’s high nitrogen/oxygen content .
- X-ray Crystallography: For unambiguous structural assignment. SHELXL software is widely used for refinement, though challenges arise with disordered solvent molecules in the lattice .
Advanced Research Questions
Q. How can researchers address low yields during the introduction of the 4-methylbenzenesulfonyl group?
Low yields often stem from steric hindrance or competing reactions. Strategies include:
- Protecting group chemistry: Temporarily block reactive sites (e.g., secondary amines) before sulfonylation .
- Microwave-assisted synthesis: Accelerate reaction kinetics, improving efficiency .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity, while additives like DMAP catalyze the reaction .
Q. How should contradictory bioactivity data in structurally similar diazaspiro compounds be analyzed?
Contradictions may arise from:
- Substituent electronic effects: Electron-withdrawing groups (e.g., nitro in ) vs. electron-donating groups (e.g., methoxy in ) altering receptor binding .
- Assay variability: Standardize in vitro assays (e.g., IC50 determination) across studies. Use orthogonal methods (e.g., SPR, thermal shift assays) to validate target engagement .
- Metabolic stability differences: Evaluate pharmacokinetic profiles (e.g., microsomal stability) to distinguish intrinsic activity from bioavailability effects .
Q. What computational approaches predict the binding mode of this compound to neurological targets like 5-HT1A receptors?
- Molecular docking (AutoDock Vina, Glide): Screen binding poses using homology models or cryo-EM structures of 5-HT1A .
- Molecular Dynamics (MD) simulations: Assess binding stability over time (e.g., GROMACS) and identify key interactions (e.g., hydrogen bonds with Ser199) .
- Free Energy Perturbation (FEP): Quantify the impact of substituent modifications (e.g., ethoxy vs. methoxy) on binding affinity .
Q. How do crystallization conditions influence structural insights from X-ray diffraction?
- Solvent selection: High-vapor-pressure solvents (e.g., ether) promote faster crystal growth but may trap solvent molecules, complicating refinement .
- Temperature gradients: Slow cooling from saturated solutions yields larger, higher-quality crystals.
- Additives (e.g., silver nitrate): Heavy atoms aid phasing for compounds with low electron density contrast .
Methodological Design Questions
Designing a stability study for this compound under physiological pH conditions:
- Protocol:
Prepare buffered solutions (pH 1.2, 4.5, 6.8, 7.4).
Incubate the compound at 37°C, sampling at 0, 1, 6, 24, 48 hours.
Analyze degradation products via HPLC-MS. Monitor hydrolytic cleavage of the ethoxybenzoyl group, a common instability .
- Key parameters: Oxidative stability (include ascorbic acid in buffers) and photodegradation (use amber vials) .
Optimizing a structure-activity relationship (SAR) study for the ethoxybenzoyl substituent:
- Variable substituents: Synthesize analogues with halogen (F, Cl), alkyl (methyl, propyl), or heteroaromatic replacements.
- Assay panels: Test against related targets (e.g., 5-HT1A, M1 muscarinic receptors) to assess selectivity .
- Data analysis: Use multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
